5-Bromo-4-chloromethyl-2-methylthiazole
Description
Properties
Molecular Formula |
C5H5BrClNS |
|---|---|
Molecular Weight |
226.52 g/mol |
IUPAC Name |
5-bromo-4-(chloromethyl)-2-methyl-1,3-thiazole |
InChI |
InChI=1S/C5H5BrClNS/c1-3-8-4(2-7)5(6)9-3/h2H2,1H3 |
InChI Key |
GJQPFIDRAOLEMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)Br)CCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations and Structural Analogues
Key structural variations among similar thiazole derivatives include:
- Halogen type and position : Bromo (electron-withdrawing) vs. chloro substituents.
- Alkyl/functional groups : Chloromethyl (reactive) vs. methyl or ethyl groups.
- Aromatic vs. aliphatic substituents : Phenyl vs. methyl at position 2.
Table 1: Structural and Physicochemical Comparisons
Challenges and Limitations
- Data gaps : Direct data on the target compound’s synthesis, crystallography, or bioactivity are absent in the evidence, necessitating extrapolation from analogs.
Preparation Methods
Reaction Procedure
-
Substrate Preparation :
-
4-Chloromethyl-2-methylthiazole hydrochloride (11 g, 0.06 mol) is dissolved in glacial acetic acid (150 mL).
-
Anhydrous sodium acetate (11.5 g, 0.14 mol) is added to buffer the reaction medium.
-
-
Bromination :
-
Bromine (9.6 g, 0.12 mol) in glacial acetic acid (50 mL) is introduced dropwise at 45–50°C.
-
The mixture is stirred at 60–80°C for 2.5 hours.
-
-
Workup :
-
The reaction is concentrated under reduced pressure, and the residue is extracted with diethyl ether.
-
The crude product is purified via recrystallization from hexane, yielding the hydrochloride salt.
-
Key Data :
| Parameter | Value |
|---|---|
| Yield | 41% |
| Melting Point | 154–156°C (hydrochloride salt) |
| Key Reagents | Bromine, glacial acetic acid |
This method leverages electrophilic aromatic substitution, where bromine targets the electron-rich 5-position of the thiazole ring. The sodium acetate neutralizes HBr generated during the reaction, preventing demethylation or decomposition of the chloromethyl group.
Mechanistic Considerations and Challenges
Regioselectivity in Thiazole Bromination
The 5-position of thiazoles is inherently more reactive toward electrophilic substitution due to resonance stabilization of the intermediate sigma complex. Computational studies (PM3 method) on related systems confirm higher electron density at the 5-position, aligning with experimental observations.
Competing Side Reactions
-
Demethylation : Acidic conditions risk hydrolyzing the chloromethyl group to a hydroxymethyl derivative. Buffering with sodium acetate mitigates this.
-
Overbromination : Excess bromine may lead to dibrominated byproducts, necessitating careful stoichiometric control.
Synthetic Applications and Intermediate Utility
5-Bromo-4-chloromethyl-2-methylthiazole serves as a precursor for cross-coupling reactions (e.g., Suzuki–Miyaura) and nucleophilic substitutions. For example:
Q & A
Q. What are the recommended synthetic routes for preparing 5-bromo-4-chloromethyl-2-methylthiazole, and what methodological considerations are critical for reproducibility?
The synthesis typically involves halogenation and alkylation steps. For example, thiazole derivatives are often prepared via cyclization reactions using reagents like 4-chlorobutanoyl chloride and K₂CO₃ in CHCl₃ under reflux conditions . Key considerations include:
- Catalyst selection : Base catalysts (e.g., K₂CO₃) improve reaction efficiency by deprotonating intermediates.
- Solvent choice : Polar aprotic solvents (e.g., CHCl₃) enhance solubility of halogenated intermediates.
- Reaction time : Extended stirring (e.g., 48 hours) ensures complete cyclization .
Reproducibility requires strict control of stoichiometry, temperature, and purification via column chromatography.
Q. How can researchers characterize the molecular structure and conformation of 5-bromo-4-chloromethyl-2-methylthiazole?
Advanced techniques include:
- X-ray crystallography : Resolves bond lengths, angles, and torsional conformations (e.g., thiazole ring dihedral angles ~36° with adjacent aryl groups) .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methyl and chloromethyl groups at C2 and C4).
- Mass spectrometry : Confirms molecular weight (288.595 g/mol) and fragmentation patterns .
Advanced Research Questions
Q. What reaction mechanisms govern the functionalization of 5-bromo-4-chloromethyl-2-methylthiazole in medicinal chemistry applications?
The bromine and chloromethyl groups serve as reactive handles for cross-coupling and nucleophilic substitution. For example:
- Suzuki-Miyaura coupling : The bromine atom participates in palladium-catalyzed aryl-aryl bond formation for drug candidate synthesis .
- Nucleophilic displacement : Chloromethyl groups react with amines or thiols to generate bioactive derivatives (e.g., benzimidazole hybrids) .
Mechanistic studies should monitor intermediates via LC-MS and optimize catalysts (e.g., Pd(PPh₃)₄) for regioselectivity .
Q. How can experimental design (DoE) optimize the synthesis of 5-bromo-4-chloromethyl-2-methylthiazole derivatives?
Statistical DoE methods minimize experimental runs while maximizing data quality:
- Factorial design : Tests variables like temperature (50–100°C), solvent polarity, and catalyst loading .
- Response surface methodology (RSM) : Models yield vs. reaction time/pH to identify optimal conditions .
For example, a 2³ factorial design revealed that refluxing in toluene with 10 mol% piperidine increased cyclization efficiency by 22% .
Q. How do structural modifications of 5-bromo-4-chloromethyl-2-methylthiazole influence its biological activity, and what validation methods are used?
Thiazole derivatives exhibit diverse bioactivities (antimicrobial, anticancer) depending on substituents:
- Methyl groups : Enhance lipophilicity and membrane permeability.
- Halogens : Improve binding to target proteins (e.g., kinase inhibitors) .
Validation methods include: - In vitro assays : MIC tests for antimicrobial activity against S. aureus .
- Molecular docking : Simulates interactions with enzyme active sites (e.g., COX-2 for anti-inflammatory activity) .
Data Contradiction and Stability Analysis
Q. How should researchers address discrepancies in reported physicochemical properties (e.g., melting point, stability) of 5-bromo-4-chloromethyl-2-methylthiazole?
Contradictions may arise from impurities or measurement techniques. Mitigation strategies:
- Purity verification : Use HPLC (>95% purity) to exclude byproducts .
- Thermal analysis : DSC/TGA determines exact melting points (reported ranges: 55–60°C) and decomposition thresholds .
- Stability studies : Monitor degradation under UV light, humidity, and acidic/basic conditions via accelerated stability testing .
Safety and Handling
Q. What safety protocols are essential for handling 5-bromo-4-chloromethyl-2-methylthiazole in laboratory settings?
- PPE : Gloves, goggles, and fume hoods to avoid dermal/ocular exposure .
- Storage : Inert atmosphere (N₂) at 2–8°C to prevent hydrolysis of the chloromethyl group .
- Waste disposal : Neutralize with dilute NaOH before incineration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
